(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
(5Z)-3-(2-fluorophenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O2S2/c1-20-12-8-4-2-6-10(12)14(16(20)22)15-17(23)21(18(24)25-15)13-9-5-3-7-11(13)19/h2-9H,1H3/b15-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQQKQPWEXUBGA-PFONDFGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC=C4F)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4F)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule that exhibits a range of biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H20FN3O3S2 |
| Molecular Weight | 469.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | IQEJDWRNVCDSBC-VXPUYCOJSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The thiazolidinone moiety is known for its diverse pharmacological effects, including:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that compounds with similar thiazolidinone structures exhibited median inhibitory concentration (IC50) values ranging from 0.58 to 1.50 μM against mycobacterial strains .
- Antimicrobial Properties : Thiazolidinone derivatives have demonstrated antibacterial and antifungal activities. The presence of a fluorophenyl group enhances these effects by increasing lipophilicity and facilitating membrane penetration .
Anticancer Activity
Research has highlighted the anticancer potential of thiazolidinone derivatives. The National Cancer Institute (NCI) has evaluated similar compounds through its Developmental Therapeutics Program, revealing promising results in inhibiting tumor cell growth .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies indicate that thiazolidinones can inhibit the growth of various bacterial strains, including resistant ones like MRSA and VRE. The minimum inhibitory concentrations (MIC) for related compounds were reported to be as low as 0.5 µg/mL against S. aureus .
Anti-inflammatory Effects
Thiazolidinones also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes. This action may provide therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
- Anticancer Efficacy : A recent study evaluated a series of thiazolidinone derivatives for their anticancer activity against human tumor cells using the NCI's single-dose assay protocol. The results indicated significant growth inhibition rates, with some compounds achieving GI50 values below 20 μM .
- Antimicrobial Evaluation : In a comparative study involving several thiazolidinone derivatives, the compound was tested against common pathogens such as E. coli and Pseudomonas aeruginosa. The results demonstrated effective inhibition at concentrations comparable to standard antibiotics .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of 370.42 g/mol. The structural characteristics indicate the presence of a thiazolidinone moiety, which is often associated with biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, N-Derivatives of methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have shown promising results as antimicrobial agents through both in silico and in vitro evaluations. The introduction of specific substituents has been linked to enhanced antifungal activity, indicating that modifications to the thiazolidinone structure can significantly influence biological efficacy .
Anticancer Potential
The compound is also being explored for its anticancer properties. Research indicates that compounds with similar structural motifs exhibit activity against various cancer cell lines. For example, studies involving 1,3,4-oxadiazole derivatives have demonstrated significant cytotoxic effects against cancer cells, suggesting that the thiazolidinone framework may contribute to this activity . The dual action against both microbial and cancerous cells makes this compound a candidate for further investigation in drug development.
In Silico Studies and Molecular Docking
In silico studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest that the thiazolidinone derivatives can effectively interact with specific proteins involved in disease processes, enhancing their potential as therapeutic agents . These computational approaches provide valuable insights into optimizing chemical structures for improved biological activity.
Case Study 1: Antimicrobial Evaluation
In a study published in Pharmaceuticals, researchers synthesized several derivatives of thiazolidinone compounds and evaluated their antimicrobial activities against a range of pathogens. The results indicated that certain compounds exhibited significant inhibition against Gram-positive bacteria, highlighting the potential for developing new antimicrobial therapies based on this scaffold .
Case Study 2: Anticancer Activity Assessment
Another study focused on the synthesis and biological evaluation of thiazolidinone derivatives revealed their cytotoxic effects on multiple cancer cell lines. The findings suggested that modifications to the indole component could enhance potency, making these derivatives promising candidates for anticancer drug development .
Chemical Reactions Analysis
3.1. Condensation Reactions
These reactions are fundamental in forming the thiazolidinone ring. The condensation of thioglycolic acid or its derivatives with aromatic aldehydes in the presence of a base can lead to the formation of thiazolidinone intermediates .
3.2. Coupling Reactions
Coupling reactions are used to link the thiazolidinone intermediate with an indole derivative. This step is crucial for forming the final compound and can be performed under acidic or basic conditions.
3.3. Oxidation Reactions
The compound can undergo oxidation, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones. These reactions are significant for modifying the compound's properties.
Reaction Conditions and Parameters
The choice of solvent and temperature plays a critical role in optimizing reaction rates and product distributions. Common solvents include ethanol and DMF, while temperatures are often controlled to ensure specific reaction pathways.
Characterization Techniques
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the compound by elucidating atom connectivity and molecular weight.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one | Not specified | Thiazolidinone core, fluorinated phenyl ring |
| (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one | Not specified | Exhibits potential antitumor activity |
| N-(4-fluorophenyl)-2-{(3Z)-3-[3-(4-methoxyphenyl)-4-oxo...} | Not specified | Similar fluorinated structure enhances bioactivity |
Comparison with Similar Compounds
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound B, )
- Key differences: Replaces the 2-fluorophenyl group in Compound A with a phenyl ring at position 3 of the thiazolidinone. Lacks the indol-2-one moiety; instead, a 2-methylbenzylidene group is attached to the thiazolidinone core.
- Implications: The absence of the indole scaffold reduces π-conjugation and may limit interactions with aromatic binding pockets in biological targets.
(3Z)-3-[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one (Compound C, )
- Key differences :
- Substitutes the 2-fluorophenyl group with a 3-chlorophenyl ring.
- Introduces a 5-nitro group on the indol-2-one scaffold.
- The nitro group at position 5 of the indole is strongly electron-withdrawing, which may elevate reactivity but also toxicity .
Analogues with Heterocyclic Modifications
(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one (Compound D, )
- Key differences :
- Replaces the 2-fluorophenyl group with a 2-furylmethyl substituent.
- Lacks the 1-methyl group on the indol-2-one moiety.
- Absence of the methyl group may reduce steric hindrance, affecting binding affinity in enzymatic pockets .
(3Z)-3-[3-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one (Compound E, )
- Key differences :
- Features a 1,1-dioxidotetrahydrothiophen-3-yl group instead of the fluorophenyl substituent.
- The saturated tetrahydrothiophene ring reduces aromatic interactions compared to Compound A .
Functional Analogues with Extended Scaffolds
(5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (Compound F, )
- Key differences :
- Incorporates a pyrazolylmethylene extension and 2-chlorobenzyl group.
- The chlorine and fluorine substituents create a mixed halogen effect, which may synergize in halogen-bonding interactions with proteins .
Research Findings and Trends
- Fluorine vs.
- Indole Substituents : The 1-methyl group in Compound A may protect against metabolic oxidation compared to unmethylated analogues like Compound D .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this rhodanine-indole hybrid compound?
- Methodological Answer : The compound can be synthesized via condensation reactions between 3-formyl-1-methylindole derivatives and 2-thioxothiazolidin-4-one analogs. A typical procedure involves refluxing equimolar amounts of precursors in acetic acid with sodium acetate as a catalyst for 2.5–3 hours, followed by recrystallization from acetic acid to isolate the product . For fluorophenyl-substituted analogs, reaction conditions may require precise stoichiometric control and inert atmospheres to minimize side reactions.
Q. How can X-ray crystallography confirm the molecular structure and stereochemistry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 90–100 K) improves resolution. Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms. The (3Z) stereochemistry can be validated by analyzing the thiazolidinone-indole dihedral angle and hydrogen-bonding networks. Software like ORTEP-3 or WinGX provides visualization of anisotropic displacement ellipsoids and intermolecular interactions .
Q. What spectroscopic techniques are effective for characterizing purity and structural integrity?
- Methodological Answer :
- NMR : and NMR can confirm the Z-configuration via coupling constants (e.g., vinyl proton splitting) and fluorine-induced shifts in the aromatic region.
- FT-IR : Look for C=O (1670–1750 cm) and C=S (1200–1250 cm) stretches.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- Elemental Analysis : Match calculated and observed C, H, N, S percentages (±0.4%) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond length deviations) be resolved?
- Methodological Answer :
- Refinement Checks : Re-examine data for twinning or disorder using SHELXL’s TWIN/BASF commands. Apply restraints for geometrically strained regions (e.g., thioxo groups).
- Comparative Analysis : Cross-reference bond lengths/angles with similar rhodanine derivatives (e.g., 3-phenyl-2-thioxothiazolidin-4-one, ΔC-S bond length < 0.02 Å) .
- Density Functional Theory (DFT) : Compare experimental geometry with optimized DFT structures (B3LYP/6-31G* level) to identify outliers .
Q. What methodologies analyze the conformational flexibility of the thiazolidinone ring?
- Methodological Answer :
- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () for the five-membered thiazolidinone ring using atomic coordinates. For planar rings, Å.
- Torsion Angle Heatmaps : Map torsion angles (e.g., C4-O1-C5-S1) across multiple crystal structures to identify preferred conformers .
- Molecular Dynamics (MD) : Simulate ring puckering in solvent environments (e.g., DMSO) using AMBER force fields to assess dynamic flexibility.
Q. How should intermolecular interactions be systematically evaluated to understand crystal packing?
- Methodological Answer :
- Hydrogen-Bonding Networks : Use Mercury (CCDC) to identify N–H⋯O and C–H⋯S interactions. For example, the nitro group in 5-nitroindole derivatives forms C(8) chains via N–H⋯O bonds .
- π-π Stacking Analysis : Measure centroid distances (3.4–3.8 Å) and dihedral angles (<10°) between indole and fluorophenyl rings.
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., ) to identify dominant interactions (e.g., F⋯H contacts in fluorophenyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
